N-(2,2,2-Trichloro-1-p-tolylamino-ethyl)-nicotinamide
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Overview
Description
N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE: is a chemical compound with the molecular formula C15H14Cl3N3O and a molecular weight of 358.657 g/mol This compound is known for its unique structure, which includes a nicotinamide moiety linked to a trichloroethyl group substituted with a toluidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE typically involves the reaction of nicotinamide with 2,2,2-trichloro-1-(4-toluidino)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloroethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE can be compared with other similar compounds, such as:
N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)OCTANAMIDE: Similar structure but with an octanamide moiety instead of nicotinamide.
N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)TETRADECANAMIDE: Contains a tetradecanamide group, differing in chain length and properties.
The uniqueness of N-(2,2,2-TRICHLORO-1-(4-TOLUIDINO)ETHYL)NICOTINAMIDE lies in its nicotinamide moiety, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C15H14Cl3N3O |
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Molecular Weight |
358.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14Cl3N3O/c1-10-4-6-12(7-5-10)20-14(15(16,17)18)21-13(22)11-3-2-8-19-9-11/h2-9,14,20H,1H3,(H,21,22) |
InChI Key |
MGBXHELIIHCNCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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